Finafloxacin

Übersicht

Beschreibung

Finafloxacin is a fluoroquinolone antibiotic used to treat otitis externa, also known as swimmer’s ear . This condition is an infection of the outer ear canal caused by bacteria. Finafloxacin works by killing the bacteria or preventing their growth .

Molecular Structure Analysis

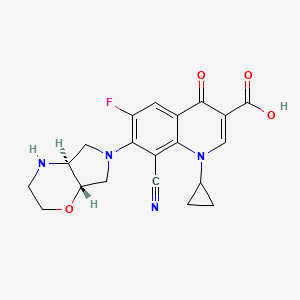

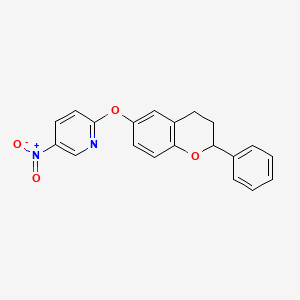

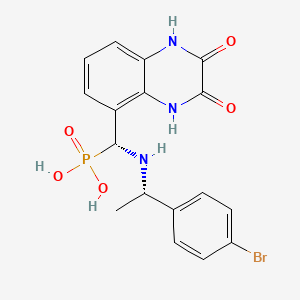

Finafloxacin has a molecular formula of C20H19FN4O4 and a molecular weight of 398.4 g/mol . It is a quinolone that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted at positions 1, 6, 7, and 8 by cyclopropyl, fluoro, hexahydropyrrolo [3,4-b] [1,4]oxazin-6-yl, and cyano groups respectively .Physical And Chemical Properties Analysis

Finafloxacin has a molecular weight of 398.4 g/mol and a molecular formula of C20H19FN4O4 . The IUPAC name for Finafloxacin is 7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid .Wissenschaftliche Forschungsanwendungen

Enhanced Antibacterial Activity in Acidic Conditions Finafloxacin is a novel fluoroquinolone that shows enhanced antibacterial activity under acidic conditions. Studies have highlighted its optimal antibacterial activity in environments with a pH between 5.0 and 6.0, where its minimum inhibitory concentrations (MICs) are significantly lower than those at neutral pH. This property suggests potential therapeutic advantages for finafloxacin in treating infections within acidic foci, such as certain bacterial infections and Helicobacter pylori infections (Stubbings et al., 2011).

Broad-Spectrum Antimicrobial Agent Finafloxacin has been developed to treat serious bacterial infections, especially those associated with acidic environments. Its efficacy has been noted in various infections, including urinary tract infections and H. pylori infections. It is also approved for treating acute otitis externa, and its oral and intravenous formulations are under evaluation for several other types of infections (McKeage, 2015).

Effectiveness Against Fluoroquinolone-Resistant Strains Finafloxacin demonstrates significant activity against fluoroquinolone-resistant strains of bacteria. Its effectiveness has been studied in isogenic strains of Escherichia coli expressing various mechanisms of fluoroquinolone resistance. Compared to other fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin, finafloxacin showed higher activity, particularly at pH 5.8, against E. coli mutants (Emrich et al., 2010).

Potential in Treating Urinary Tract Infections Finafloxacin shows promise in treating urinary tract infections (UTIs), especially considering the increasing resistance patterns to fluoroquinolones. It has been found to be effective in both in vitro and in vivo studies, demonstrating significant bactericidal effects in acidic environments, broad antibacterial spectrum, and efficient pharmacokinetics. This makes it a candidate for the treatment of UTIs, though further clinical trials are needed to confirm its efficacy (Bartoletti et al., 2015).

Applications in Biodefense Pathogens Finafloxacin exhibits superior in vitro activity against various biodefense pathogens, especially under acidic conditions. Its effectiveness against these pathogens in environments typical of intracellular infections highlights its potential as a treatment option for infections caused by biodefense-related bacteria (Barnes et al., 2019).

- effective therapeutic option for inhalational infections caused by biological threat agents like Francisella tularensis and Yersinia pestis. In animal models, finafloxacin demonstrated significant protection against these pathogens, suggesting its potential as a therapeutic alternative in cases of bioterrorism or outbreaks involving these organisms (Barnes et al., 2021).

Potential in Treating Intracellular Infections The property of finafloxacin to exhibit increased activity under acidic conditions makes it a potential candidate for treating intracellular infections. For instance, its efficacy in a mouse model of Q fever, caused by Coxiella burnetii, which replicates in acidic intracellular vacuoles, indicates its potential in treating similar intracellular bacterial infections (Hartley et al., 2021).

Chemical Synthesis and Development The chemical synthesis and development of finafloxacin have been subject to various studies, exploring novel synthetic approaches and elucidating its chemical properties. This research is crucial in understanding the drug's mechanism of action and optimizing its production for clinical use (Hong et al., 2009).

Safety And Hazards

Finafloxacin may cause genetic defects and is suspected of damaging fertility or the unborn child . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Eigenschaften

IUPAC Name |

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMHQCNFKNMJAV-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175096 | |

| Record name | Finafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Finafloxacin is a fluoroquinolone antibiotic, which selectively inhibit bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair and recombination. | |

| Record name | Finafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Finafloxacin | |

CAS RN |

209342-40-5 | |

| Record name | Finafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209342-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Finafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Finafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Finafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FINAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D26OSN9Q4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of finafloxacin?

A1: Finafloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV [, ]. These enzymes are essential for bacterial DNA replication and repair, and their inhibition leads to bacterial cell death.

Q2: Does finafloxacin exhibit enhanced activity in specific pH environments?

A2: Yes, a unique characteristic of finafloxacin is its enhanced activity under acidic conditions (pH 5.0-6.5) [, , ]. While other fluoroquinolones lose potency in acidic environments, finafloxacin maintains and even surpasses its activity at lower pH levels.

Q3: How does this pH-dependent activity benefit its therapeutic potential?

A3: Many infection sites, such as intracellular compartments, abscesses, and the urinary tract, can become acidic. Finafloxacin's enhanced activity in these environments makes it a promising candidate for treating infections where other fluoroquinolones might be less effective [, , , ].

Q4: What is the molecular structure of finafloxacin?

A4: Finafloxacin is a 8-cyano-fluoroquinolone with a zwitterionic chemical structure [, ]. Its structure allows it to target both DNA gyrase and topoisomerase IV, contributing to its broad antibacterial spectrum.

Q5: What is the in vitro activity of finafloxacin against common bacterial pathogens?

A5: Finafloxacin demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics [, , ]. Studies have shown its effectiveness against Staphylococcus aureus (including methicillin-resistant strains), Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and others.

Q6: Is finafloxacin effective against bacteria residing in acidic environments like macrophages?

A6: Yes, studies have demonstrated that finafloxacin exhibits potent bactericidal activity against Burkholderia pseudomallei within macrophages [, , ]. Its enhanced activity at acidic pH, typical of the intracellular environment, contributes to this efficacy.

Q7: What animal models have been used to investigate the efficacy of finafloxacin?

A7: Researchers have utilized various animal models, including murine models, to evaluate finafloxacin's efficacy against infections caused by Burkholderia pseudomallei, Francisella tularensis, Yersinia pestis, and Coxiella burnetii [, , , , , , ]. These studies have demonstrated its potential as a therapeutic for various infectious diseases.

Q8: Have there been clinical trials conducted with finafloxacin?

A8: Yes, finafloxacin has undergone phase II clinical trials for the treatment of complicated urinary tract infections and acute pyelonephritis [, , ]. These trials have indicated promising efficacy and a favorable safety profile.

Q9: What about its use in treating Helicobacter pylori infections?

A9: In vitro studies have shown that finafloxacin possesses good activity against Helicobacter pylori, especially at the acidic pH found in the stomach [, ]. This suggests its potential use for treating H. pylori infections, though further clinical evaluation is necessary.

Q10: What are the known mechanisms of resistance to finafloxacin?

A10: Similar to other fluoroquinolones, resistance to finafloxacin can arise from mutations in the genes encoding DNA gyrase and topoisomerase IV [, ]. Additionally, efflux pumps, which expel the drug from bacterial cells, can contribute to resistance.

Q11: Is finafloxacin susceptible to efflux by bacterial pumps?

A11: While finafloxacin demonstrates a lesser degree of susceptibility to efflux compared to other fluoroquinolones, it can still be extruded by certain pumps, such as the BpeEF-OprC pump in Burkholderia pseudomallei []. This suggests that efflux mechanisms could potentially contribute to resistance.

Q12: What is the pharmacokinetic profile of finafloxacin in humans?

A12: Finafloxacin is well absorbed after oral administration, achieving plasma concentrations comparable to other fluoroquinolones []. It exhibits a half-life of approximately 10 hours and is primarily eliminated via renal excretion.

Q13: How do the pharmacokinetic properties of finafloxacin relate to its dosing regimen?

A13: The pharmacokinetic parameters of finafloxacin support once-daily dosing []. Its relatively long half-life allows for sustained drug concentrations, potentially improving efficacy and reducing the risk of resistance development.

Q14: Have there been any studies on the pharmacodynamics of finafloxacin?

A14: Yes, pharmacodynamic studies have been conducted to assess the relationship between finafloxacin's exposure and its antibacterial effect []. These studies are crucial for optimizing dosage regimens and maximizing clinical efficacy.

Q15: Are there specific drug delivery strategies being explored for finafloxacin?

A15: While not explicitly mentioned in the provided articles, research on optimizing drug delivery for finafloxacin could enhance its efficacy and target specific infection sites more effectively.

Q16: What are the future directions for finafloxacin research?

A16: Further investigations into finafloxacin's efficacy against a broader range of pathogens, its long-term safety profile, and the potential for resistance development are crucial. Exploring novel drug delivery strategies and identifying biomarkers for treatment response could also be beneficial.

Q17: Has there been any research on finafloxacin's impact on bacterial biofilms?

A17: Yes, one study found that finafloxacin demonstrates good activity against biofilm-forming Escherichia coli []. This suggests its potential use in treating biofilm-associated infections, which are notoriously difficult to eradicate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)

![4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid](/img/structure/B1662449.png)

![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)

![N-[5-(2-imidazo[1,2-a]pyrimidinyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B1662458.png)